N-benzyl-4-iodobenzenesulfonamide

Description

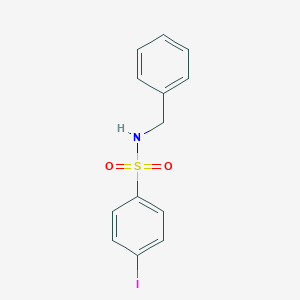

N-Benzyl-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a 4-iodophenylsulfonyl group attached to a benzyl-substituted nitrogen atom. Its molecular formula is C₁₃H₁₂INO₂S, with a molecular weight of 373.0 g/mol. The compound combines the electron-withdrawing properties of the sulfonamide group with the steric bulk of the benzyl substituent and the heavy atom effect of iodine.

Properties

Molecular Formula |

C13H12INO2S |

|---|---|

Molecular Weight |

373.21 g/mol |

IUPAC Name |

N-benzyl-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C13H12INO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |

InChI Key |

VIAOHFYGYGINLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Allyl-4-iodobenzenesulfonamide

N-Dodecyl-4-iodobenzenesulfonamide

4-(2-Iodobenzenesulfonamido)benzoic Acid Monohydrate

- Molecular Formula: C₁₃H₁₁INO₄S·H₂O

- Molecular Weight : 407.25 g/mol (anhydrous)

- Key Differences :

- Iodine is in the ortho position on the benzenesulfonamide ring, altering electronic effects and steric interactions compared to the para isomer.

- The additional carboxylic acid group introduces acidity (pKa ~2-3) and hydrogen-bonding capacity, impacting solubility and crystallinity.

- Single-crystal X-ray data (R factor = 0.046) confirms planar sulfonamide geometry but with distinct packing due to the ortho-iodine and carboxylic acid groups .

N-Benzylidene-4-methoxybenzenesulfonamide

- Molecular Formula: C₁₄H₁₃NO₃S

- Molecular Weight : 275.32 g/mol

- Key Differences :

- A methoxy group replaces iodine, providing electron-donating effects that increase the sulfonamide’s nucleophilicity.

- The benzylidene (Schiff base) group introduces imine functionality, enabling coordination chemistry or pH-dependent reactivity, unlike the stable benzyl group.

N-Allyl-N-Benzyl-4-methylbenzenesulfonamide

- Molecular Formula: C₁₇H₁₉NO₂S

- Molecular Weight : 315.40 g/mol

- Key Differences: A methyl group replaces iodine on the benzene ring, eliminating heavy atom effects but enhancing electron density.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents on N | Substituent on Benzene | Key Features |

|---|---|---|---|---|---|

| N-Benzyl-4-iodobenzenesulfonamide | C₁₃H₁₂INO₂S | 373.0 | Benzyl | 4-Iodo | High steric bulk, heavy atom |

| N-Allyl-4-iodobenzenesulfonamide | C₉H₁₀INO₂S | 323.15 | Allyl | 4-Iodo | Conjugation potential |

| N-Dodecyl-4-iodobenzenesulfonamide | C₁₈H₃₀INO₂S | 451.41 | Dodecyl | 4-Iodo | High lipophilicity |

| 4-(2-Iodo) isomer* | C₁₃H₁₁INO₄S | 407.25 | Benzyl | 2-Iodo + COOH | Ortho effect, acidic group |

| N-Benzylidene-4-methoxy analog | C₁₄H₁₃NO₃S | 275.32 | Benzylidene | 4-Methoxy | Schiff base, electron-donating |

| N-Allyl-N-Benzyl-4-methyl analog | C₁₇H₁₉NO₂S | 315.40 | Allyl + Benzyl | 4-Methyl | Disubstituted N, methyl effect |

*Derived from ; anhydrous form.

Research Implications

- Steric Considerations : The benzyl group provides greater steric shielding than allyl or dodecyl groups, which may hinder interactions in enzyme-binding pockets or catalytic sites .

- Crystallography : Ortho-substituted iodobenzene derivatives exhibit distinct crystal packing due to halogen bonding (C–I⋯O/N), as seen in , whereas para-substituted analogs like the target compound may favor linear molecular arrangements.

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 4-iodobenzenesulfonyl chloride with benzylamine in a base-mediated nucleophilic substitution (Figure 1). This one-step process leverages the reactivity of sulfonyl chlorides with primary amines to form sulfonamides.

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or pyridine to neutralize HCl.

-

Temperature: 0–25°C.

-

Time: 2–4 hours.

Experimental Procedure

-

Dissolve 4-iodobenzenesulfonyl chloride (1 equiv.) in anhydrous DCM.

-

Add benzylamine (1.1 equiv.) dropwise under inert atmosphere.

-

Introduce TEA (2 equiv.) to scavenge HCl.

-

Stir at room temperature until completion (monitored by TLC).

-

Quench with water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Key Data

Advantages and Limitations

-

Advantages: High yield, minimal byproducts, and simplicity.

-

Limitations: Requires access to 4-iodobenzenesulfonyl chloride, which may necessitate prior iodination steps.

Halogen Exchange from N-Benzyl-4-Chlorobenzenesulfonamide

Reaction Overview

This method employs a halogen exchange (Cl → I) on N-benzyl-4-chlorobenzenesulfonamide using alkyl iodides (e.g., methyl iodide) in ether solvents.

Reaction Conditions

-

Halogen Source: Methyl iodide (1.2 equiv.).

-

Solvent: Diethyl ether or THF.

-

Temperature: 35–50°C.

-

Time: 12–24 hours.

Experimental Procedure

-

Suspend N-benzyl-4-chlorobenzenesulfonamide (1 equiv.) in dry diethyl ether.

-

Add methyl iodide (1.2 equiv.) and heat to 40°C.

-

Stir until Cl/I exchange is complete (monitored by NMR).

-

Filter and concentrate under reduced pressure.

Key Data

Advantages and Limitations

-

Advantages: Avoids handling sulfonyl chlorides directly.

-

Limitations: Moderate yields and potential byproduct formation from over-reduction.

Multi-Step Synthesis via Electrophilic Iodination

Reaction Overview

This route starts with benzenesulfonamide , introducing iodine via electrophilic substitution, followed by benzylation (Figure 2).

Step 1: Iodination

Step 2: Benzylation

Experimental Procedure

-

Iodination:

-

Benzylation:

Key Data

Advantages and Limitations

-

Advantages: Uses commercially available benzenesulfonamide.

-

Limitations: Multi-step process with lower overall yield; regioselectivity challenges during iodination.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Key Requirement |

|---|---|---|---|

| Direct Sulfonylation | 75–85 | Low | 4-Iodobenzenesulfonyl chloride |

| Halogen Exchange | 60–70 | Moderate | N-Benzyl-4-chlorobenzenesulfonamide |

| Multi-Step Synthesis | 50–60 | High | Electrophilic iodination control |

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-iodobenzenesulfonamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-iodobenzenesulfonyl chloride with benzylamine under anhydrous conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity in nucleophilic substitution .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Yield optimization requires stoichiometric balancing and real-time monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm; iodophenyl signals at δ 7.5–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) validate functional groups .

Cross-referencing with literature data (e.g., melting points, optical rotation) is critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR) and the expected molecular structure of this compound?

- Methodological Answer :

- Repeat Analysis : Conduct NMR under standardized conditions (e.g., deuterated DMSO, 25°C) to rule out solvent/temperature artifacts .

- 2D NMR Techniques : Use HSQC/HMBC to confirm connectivity, especially for ambiguous benzyl or iodophenyl signals .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .

- Alternative Characterization : Employ X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What strategies mitigate competing reactivity in multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily shield sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups during subsequent iodination or benzylation steps .

- Orthogonal Reactivity : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization without disturbing the sulfonamide core .

- Stepwise Monitoring : Employ LC-MS after each synthetic step to track intermediate formation and adjust reaction conditions (e.g., catalyst loading, solvent) .

Q. How can the biological activity of this compound be systematically assessed, particularly for enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for cholinesterases) to measure IC₅₀ values .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina; validate with mutagenesis studies .

- Selectivity Screening : Test against isoform panels (e.g., CA I vs. CA IX) to identify off-target effects .

Q. How can researchers verify the novelty of this compound and ensure reproducibility of synthetic protocols?

- Methodological Answer :

- Database Searches : Use SciFinder or Reaxys to cross-check spectral data (e.g., ¹H NMR, melting points) against existing entries .

- Experimental Replication : Provide detailed protocols (e.g., solvent volumes, stirring rates) in supplementary materials; use standardized reagents (e.g., ACS-grade) .

- Microanalysis : For new compounds, report elemental analysis (C, H, N, S) within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.